molecular formula C8H15NO2 B058503 (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide CAS No. 119163-31-4

(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide

Cat. No. B058503
M. Wt: 157.21 g/mol
InChI Key: ITRIUJHIHGRPCD-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide, also known as DMOC, is a chiral oxirane compound that has been widely used in scientific research. DMOC is a valuable building block for the synthesis of various biologically active molecules due to its unique stereochemistry and reactivity.

Mechanism Of Action

(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide reacts with nucleophiles, such as amines and alcohols, to form stable oxazolidinones and oxazolidinethiones. The reaction proceeds via an intermediate epoxide, which is opened by the nucleophile. The stereochemistry of the resulting oxazolidinone or oxazolidinethione is determined by the stereochemistry of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a chiral molecule, and its stereochemistry determines the stereochemistry of the resulting product.

Biochemical And Physiological Effects

(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives exhibit antitumor and antiviral activities. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has also been found to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a valuable building block for the synthesis of various biologically active molecules due to its unique stereochemistry and reactivity. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also relatively easy to synthesize, and the starting material, diethyl malonate, is readily available. However, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a toxic and flammable compound, and it should be handled with care. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also sensitive to air and moisture, and it should be stored in a dry and inert atmosphere.

Future Directions

There are several future directions for (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide research. First, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be used as a chiral auxiliary in asymmetric synthesis to create new chiral compounds with potential biological activities. Second, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be used as a building block for the synthesis of new antitumor and antiviral agents. Third, the biochemical and physiological effects of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives can be further studied to determine their potential therapeutic applications. Fourth, new synthetic methods for (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives can be developed to improve their yield and purity. Finally, the toxicity and environmental impact of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide should be further studied to ensure its safe use in scientific research.

Synthesis Methods

(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be synthesized via a three-step process starting from diethyl malonate. The first step involves the reaction of diethyl malonate with sodium hydride to form the sodium salt of diethyl malonate. The second step involves the reaction of the sodium salt with methyl iodide to form the methyl ester of diethyl malonate. The third step involves the reaction of the methyl ester with m-chloroperoxybenzoic acid (MCPBA) to form (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide. The overall yield of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is around 50%.

Scientific Research Applications

(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has been widely used as a chiral building block for the synthesis of various biologically active molecules, such as antitumor agents, antiviral agents, and antibiotics. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also used as a chiral auxiliary in asymmetric synthesis. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has been found to be a useful reagent in the synthesis of β-lactams, which are important structural motifs in many biologically active compounds.

properties

CAS RN

119163-31-4

Product Name

(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R,3S)-N,N-diethyl-3-methyloxirane-2-carboxamide

InChI

InChI=1S/C8H15NO2/c1-4-9(5-2)8(10)7-6(3)11-7/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

ITRIUJHIHGRPCD-NKWVEPMBSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1[C@@H](O1)C

SMILES

CCN(CC)C(=O)C1C(O1)C

Canonical SMILES

CCN(CC)C(=O)C1C(O1)C

synonyms

Oxiranecarboxamide, N,N-diethyl-3-methyl-, trans- (9CI)

Origin of Product

United States

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